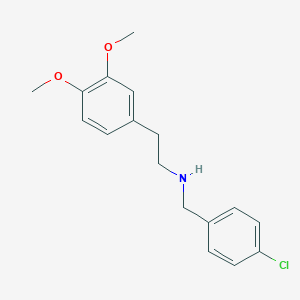
N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25C-NBOMe is a highly potent hallucinogenic drug that has been associated with several cases of overdose and fatalities. Despite its potential dangers, it has been used in scientific research to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 25C-NBOMe involves the activation of the 5-HT2A receptor, leading to changes in neuronal activity and neurotransmitter release. This results in altered perception, mood, and cognition, which are characteristic of the psychedelic experience.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25C-NBOMe include increased heart rate, blood pressure, and body temperature, as well as altered perception of time, space, and reality. It can also cause hallucinations, paranoia, and anxiety, which can be potentially dangerous.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 25C-NBOMe in lab experiments include its high potency and selectivity for the 5-HT2A receptor, which allows for precise investigation of its mechanism of action. However, its potential dangers and legal status as a controlled substance limit its use in research.
Direcciones Futuras
Future research on 25C-NBOMe could focus on its potential therapeutic applications, such as its use in the treatment of mood disorders or addiction. It could also investigate its mechanism of action in more detail, including its effects on other neurotransmitter systems and brain regions. Additionally, studies could explore the potential risks and long-term effects of 25C-NBOMe use, as well as the development of safer and more effective psychedelic drugs.
Métodos De Síntesis
The synthesis of 25C-NBOMe involves the reaction of 2-(3,4-dimethoxyphenyl)ethanamine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is purified by recrystallization and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
25C-NBOMe has been used in scientific research to investigate its mechanism of action and potential therapeutic applications. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also the target of several other hallucinogenic drugs, such as LSD and psilocybin.
Propiedades
Fórmula molecular |
C17H20ClNO2 |
|---|---|
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C17H20ClNO2/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14/h3-8,11,19H,9-10,12H2,1-2H3 |
Clave InChI |
XEVDRUFMRVHRHO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248890.png)


![N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B248907.png)


![N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248910.png)

![N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)




